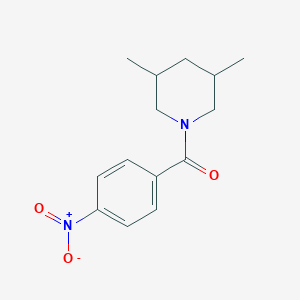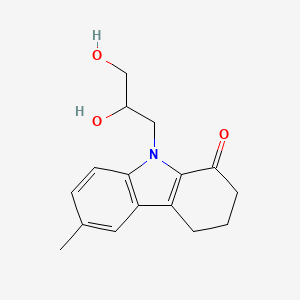![molecular formula C19H23NO2 B4965906 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol, also known as HPPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has made it an attractive target for further investigation.
Mecanismo De Acción
The mechanism of action of 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol is not fully understood, but it is believed to involve the modulation of dopamine receptors. This compound has been shown to have a high affinity for dopamine receptors, particularly the D1 and D2 receptor subtypes. By binding to these receptors, this compound may modulate the release of dopamine in the brain, which can have various effects on neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in the brain, which can have various effects on behavior and cognition. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has several advantages for lab experiments. Its unique structure and high affinity for dopamine receptors make it an attractive target for further investigation. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also limitations to the use of this compound in lab experiments. Its effects on dopamine receptors may be complex and difficult to interpret, and more research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol. One area of interest is in the development of new treatments for Parkinson's disease. This compound has shown promising results in animal studies, and more research is needed to determine its potential as a therapeutic agent. Another area of interest is in the investigation of the effects of this compound on other neurological processes, such as addiction and cognition. Overall, this compound has shown great potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
Métodos De Síntesis
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol can be synthesized using a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing this compound involves the reaction of piperidine with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate compound is then reacted with phenylmagnesium bromide to form 1-benzyl-4-phenyl-4-piperidinol. Finally, the compound is hydroxylated using potassium permanganate to form this compound.
Aplicaciones Científicas De Investigación
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for dopamine receptors, which are involved in various neurological processes such as motivation, reward, and addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder that affects the dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
3-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17-18,21-22H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCTMYJKSVGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)

![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)
